![molecular formula C13H12N2O5S2 B11700145 (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700145.png)
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: Reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction.
Catalyst Selection: Using efficient catalysts to promote the cyclization process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
The compound (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various thiazolidinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as aldose reductase and carbonic anhydrase.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Activity: Potential anti-inflammatory agents for treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical agents with diverse therapeutic applications.
作用机制
The mechanism of action of (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Uniqueness
Structural Features: The presence of the ethoxy, hydroxy, and nitro groups in the phenyl ring.
Biological Activity: Unique combination of antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
This framework should provide a comprehensive overview of the compound and its various aspects. You can further refine and expand upon this information as more specific details become available.
属性
分子式 |
C13H12N2O5S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O5S2/c1-3-20-9-5-7(4-8(11(9)16)15(18)19)6-10-12(17)14(2)13(21)22-10/h4-6,16H,3H2,1-2H3/b10-6+ |
InChI 键 |
AAJJWYGWGFDTDO-UXBLZVDNSA-N |
手性 SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C |
规范 SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


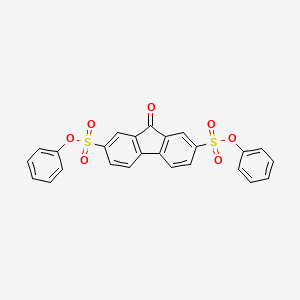
![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)
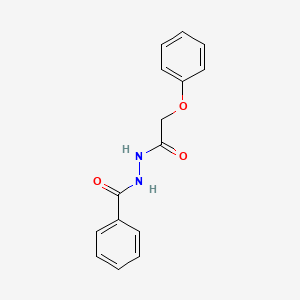
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
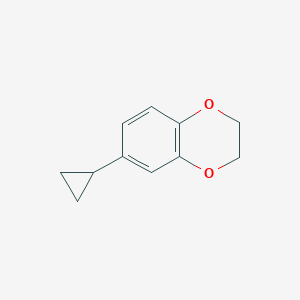
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11700092.png)
![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
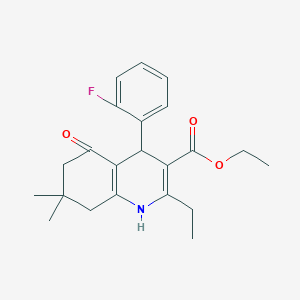
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)
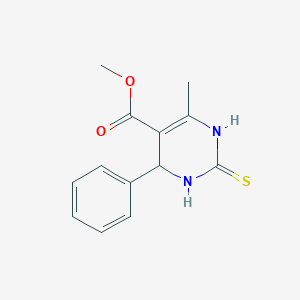
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11700138.png)
